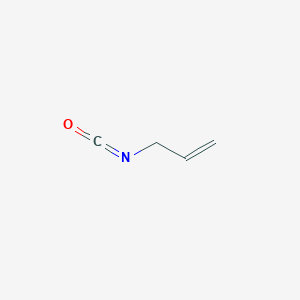
Allyl isocyanate
Cat. No. B072564
Key on ui cas rn:
1476-23-9
M. Wt: 83.09 g/mol
InChI Key: HXBPYFMVGFDZFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05616762
Procedure details


In analogy to Example 6, a reaction mixture consisting of 640 g of p-xylene, 680 g (8.17 mol) of allyl isocyanate and 1250 g (7.6 mol) of triethoxysilane was reacted at from 76° to 92° C. over the course of 150 minutes. Working up by distillation gave 1350 g of 3-isocyanatopropyltriethoxysilane in addition to the trimer.



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:4]=[C:5]=[O:6])[CH:2]=[CH2:3].[CH2:7]([O:9][SiH:10]([O:14][CH2:15][CH3:16])[O:11][CH2:12][CH3:13])[CH3:8]>CC1C=CC(C)=CC=1>[N:4]([CH2:1][CH2:2][CH2:3][Si:10]([O:14][CH2:15][CH3:16])([O:11][CH2:12][CH3:13])[O:9][CH2:7][CH3:8])=[C:5]=[O:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
680 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)N=C=O
|
Step Two
|
Name
|
|
|
Quantity
|
1250 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O[SiH](OCC)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
640 g
|
|
Type
|
solvent
|
|
Smiles
|
CC=1C=CC(=CC1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was reacted at from 76° to 92° C. over the course of 150 minutes
|
|
Duration
|
150 min
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Working up by distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(=C=O)CCC[Si](OCC)(OCC)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1350 g | |
| YIELD: CALCULATEDPERCENTYIELD | 71.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
